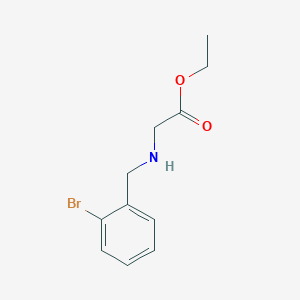
2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It features a furan ring attached to an ethyl chain, which is further connected to a 4-methylbenzene sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(furan-2-yl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(furan-2-yl)ethanol+4-methylbenzenesulfonyl chloride→2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan carboxylic acids or ketones.
Reduction: Formation of furan alcohols or alkanes.
Applications De Recherche Scientifique
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the sulfonate group can form ionic interactions with positively charged residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(thiophen-2-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a thiophene ring instead of a furan ring.
2-(pyridin-2-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C13H14O4S |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
2-(furan-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h2-7,9H,8,10H2,1H3 |
Clé InChI |
UGBCLQCZBKPTMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


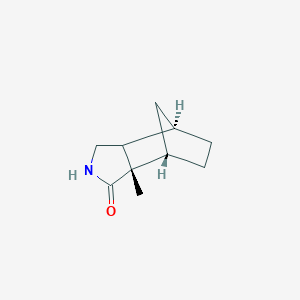
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13516675.png)

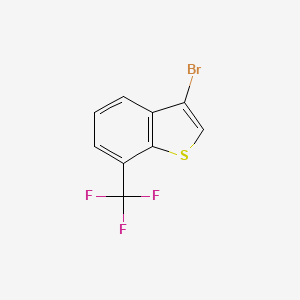
![{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride](/img/structure/B13516691.png)
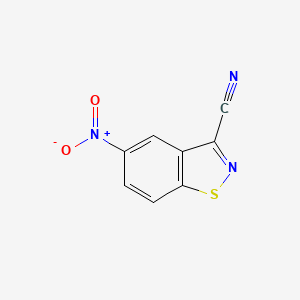
![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)
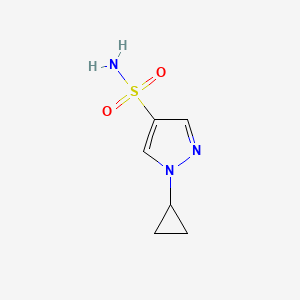
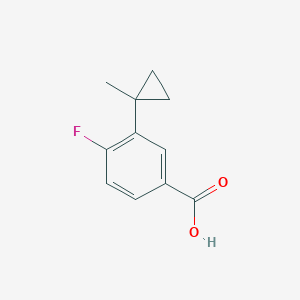

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)
